3-Iodo-2-methyloxetane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

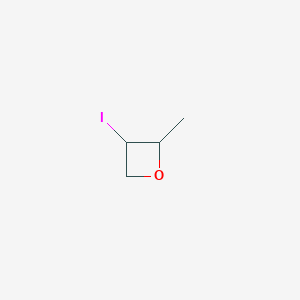

3-Iodo-2-methyloxetane: is an organic compound characterized by a four-membered oxetane ring with an iodine atom and a methyl group attached to it.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-2-methyloxetane typically involves the cyclization of appropriate precursors. One common method is the electrophilic halocyclization of alcohols, where an alcohol precursor undergoes cyclization in the presence of an iodine source to form the oxetane ring . Another method involves the ring-closing of epoxides, where an epoxide precursor is treated with an iodine source under suitable conditions to yield the desired oxetane derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Iodo-2-methyloxetane can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxetane derivatives with different functional groups or reduction to remove the iodine atom.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar solvent such as dimethylformamide (DMF).

Ring-Opening Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to facilitate ring-opening.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.

Major Products:

Substitution Reactions: Products include substituted oxetanes with various functional groups.

Ring-Opening Reactions: Products include linear or branched alcohols or ethers.

Oxidation and Reduction Reactions: Products include oxidized or reduced oxetane derivatives.

Applications De Recherche Scientifique

Organic Synthesis

3-Iodo-2-methyloxetane serves as a crucial building block in organic synthesis. Its applications include:

- Preparation of Complex Molecules: It is used to synthesize various complex organic compounds due to its reactive nature.

- Polymer Chemistry: The compound is involved in the development of advanced materials such as polymers and coatings, leveraging its ability to form stable structures.

Comparison with Similar Compounds:

| Compound | Reactivity | Applications |

|---|---|---|

| 2-Methyloxetane | Lower | General organic synthesis |

| 3-Chloro-2-methyloxetane | Moderate | Similar applications but less reactive |

| 3-Bromo-2-methyloxetane | Intermediate | Offers a balance in reactivity |

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates:

- Biological Activity: The unique structural properties of oxetanes allow for interactions with biological systems, making them candidates for pharmaceuticals targeting various diseases .

- Case Study: Research has indicated that oxetanes can enhance the bioavailability and efficacy of certain drug formulations, providing a pathway for developing new therapeutic agents .

Materials Science

This compound's reactivity is also exploited in materials science:

- Advanced Coatings: The compound is used as a monomer in radical cure coatings due to its ability to polymerize effectively.

- Electroactive Materials: It has been utilized in synthesizing di(arylcarbazole) substituted oxetanes, which are essential for developing efficient hole transport materials in organic electronics .

Case Studies and Research Findings

- Photoredox Catalysis Applications:

- Antimicrobial Studies:

- Polymer Functionalization:

Mécanisme D'action

The mechanism of action of 3-iodo-2-methyloxetane involves its reactivity towards nucleophiles and electrophilesThe oxetane ring’s strain makes it susceptible to ring-opening reactions, facilitating the formation of diverse products .

Comparaison Avec Des Composés Similaires

2-Methyloxetane: Lacks the iodine atom, making it less reactive in substitution reactions.

3-Chloro-2-methyloxetane: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.

3-Bromo-2-methyloxetane: Contains a bromine atom, offering intermediate reactivity between chlorine and iodine derivatives.

Uniqueness: 3-Iodo-2-methyloxetane is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and provides distinct properties compared to its chloro and bromo counterparts .

Activité Biologique

3-Iodo-2-methyloxetane is a halogenated oxetane compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, synthesis, and applications in various fields.

Chemical Structure : The molecular formula of this compound is C4H7IO, featuring an oxetane ring with an iodine atom at the 3-position. The presence of iodine enhances its electrophilic character, making it more reactive than non-halogenated oxetanes.

Synthesis Methods : The synthesis typically involves the cyclization of alcohol precursors in the presence of iodine sources, leading to the formation of the oxetane ring. Electrophilic halocyclization is a common method used to achieve this compound.

The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles and electrophiles. The strain in the oxetane ring facilitates ring-opening reactions, which can lead to diverse products with potential biological implications. This compound can undergo various reactions, including:

- Substitution Reactions : The iodine atom can be replaced by other nucleophiles such as amines or thiols.

- Ring-Opening Reactions : Under acidic or basic conditions, the oxetane ring can open, resulting in linear or branched products.

- Oxidation and Reduction Reactions : The compound can be oxidized to form derivatives with different functional groups or reduced to remove the iodine atom.

Biological Activity

Research indicates that oxetane derivatives, including this compound, exhibit significant biological activities. These activities are often linked to their ability to interact with biological macromolecules and influence biochemical pathways.

Case Studies and Research Findings

- Antiviral Activity : A study highlighted that compounds similar to this compound showed inhibition against viral enzymes. For instance, non-nucleoside inhibitors were evaluated for their ability to inhibit CYP3A4 enzyme activity, with some compounds demonstrating potent inhibition (IC50 = 0.34 μM) which raises concerns about drug-drug interactions .

- Reactivity Patterns : Interaction studies have shown that the iodide substituent enhances the electrophilic character of this compound, making it a valuable intermediate in organic synthesis. This property is particularly useful for exploring new synthetic pathways that may lead to biologically active compounds.

Applications

The unique properties of this compound make it a promising candidate in several fields:

- Medicinal Chemistry : Its reactivity allows for the development of novel drug candidates targeting various diseases.

- Organic Synthesis : It serves as a building block in the synthesis of complex molecules and polymers due to its ability to undergo diverse chemical transformations .

- Material Science : The compound's stability and reactivity make it suitable for developing advanced materials such as coatings and polymers.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Unique Features | Reactivity Level |

|---|---|---|

| 2-Methyloxetane | Lacks halogen; less reactive | Low |

| 3-Chloro-2-methyloxetane | Chlorine instead of iodine; different reactivity | Moderate |

| 3-Bromo-2-methyloxetane | Bromine provides intermediate reactivity | Intermediate |

The presence of iodine in this compound significantly enhances its reactivity compared to its chloro and bromo counterparts, making it a versatile compound for various chemical applications.

Propriétés

IUPAC Name |

3-iodo-2-methyloxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO/c1-3-4(5)2-6-3/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISBBIPSCBEZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CO1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.